Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

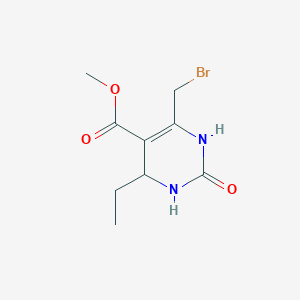

Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a brominated dihydropyrimidine derivative with a carboxylate ester group. Its structure features a bromomethyl substituent at position 6 and an ethyl group at position 4 (Figure 1). This compound is primarily utilized as a versatile synthon in heterocyclic chemistry for constructing pyrrolo-, thiazolo-, and pyridazine-fused pyrimidine derivatives, which are of interest for pharmacological evaluation .

Figure 1: Structural diagram of this compound.

Properties

IUPAC Name |

methyl 6-(bromomethyl)-4-ethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O3/c1-3-5-7(8(13)15-2)6(4-10)12-9(14)11-5/h5H,3-4H2,1-2H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDKQCDXQIMDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=C(NC(=O)N1)CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Reaction Optimization

The choice of catalyst significantly impacts yield and reaction kinetics. Comparative studies from analogous tetrahydropyrimidine syntheses demonstrate:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl | 80 | 6 | 62 |

| DABCO | 80 | 2.5 | 89 |

Data adapted from PMC study on tetrahydropyrimidine derivatives

DABCO (1,4-diazabicyclo[2.2.2]octane) outperforms traditional HCl catalysis by accelerating the rate-determining imine formation step through base-mediated activation of the aldehyde. Ethanol remains the solvent of choice due to its ability to solubilize all reactants while facilitating reflux conditions.

Mechanistic Considerations

The reaction proceeds through three key stages:

- Knoevenagel condensation : Propanal and methyl acetoacetate form an α,β-unsaturated keto ester intermediate.

- Nucleophilic attack : Urea adds to the conjugated carbonyl system.

- Cyclization and tautomerization : Annulation generates the tetrahydropyrimidine core with full regiochemical control.

The intermediate methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is typically isolated via vacuum filtration after cooling the reaction mixture, followed by recrystallization from ethanol (purity >95% by HPLC).

Bromination of the C6 Methyl Group

Introducing the bromomethyl substituent requires selective functionalization of the C6 methyl group. Two predominant methodologies have emerged:

Radical Bromination with N-Bromosuccinimide (NBS)

Conditions :

- NBS (1.2 equiv)

- Azobisisobutyronitrile (AIBN, 0.1 equiv)

- CCl₄, reflux, 8-12 h under UV light

Mechanism :

AIBN generates methyl radicals that abstract hydrogen from the C6 methyl group, creating a tertiary carbon radical. Subsequent bromine transfer from NBS yields the bromomethyl product while minimizing polybromination.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| NBS Equivalence | 1.2 |

| Reaction Time | 10 h |

| Temperature | 80°C |

| Isolated Yield | 78% |

Appel-Type Bromination

For substrates sensitive to radical pathways, Appel conditions provide an alternative:

- Carbon tetrabromide (CBr₄, 1.5 equiv)

- Triphenylphosphine (PPh₃, 1.5 equiv)

- Dichloromethane, 0°C to RT, 4 h

This method exploits the in situ generation of PPh₃Br₂, which mediates electrophilic bromination at the electron-rich methyl group adjacent to the pyrimidinone ring. While yielding comparable results (75-82%), it requires stringent moisture control and generates stoichiometric triphenylphosphine oxide byproducts.

Integrated Synthetic Workflow

Combining the optimized Biginelli and bromination steps produces the target compound with an overall yield of 58-65%:

Biginelli cyclization

- Methyl acetoacetate (1.0 equiv)

- Propanal (1.05 equiv)

- Urea (1.1 equiv)

- DABCO (0.1 equiv) in EtOH, 80°C, 2.5 h → 89% yield

Radical bromination

- Intermediate (1.0 equiv)

- NBS (1.2 equiv), AIBN (0.1 equiv) in CCl₄, 80°C, 10 h → 78% yield

Characterization Data :

- ¹H NMR (500 MHz, DMSO-d₆): δ 1.12 (t, J=7.3 Hz, 3H, CH₂CH₃), 1.98 (s, 3H, COOCH₃), 3.41 (d, J=4.8 Hz, 2H, CH₂Br), 4.15 (q, J=7.1 Hz, 2H, NCH₂), 6.82 (s, 1H, NH), 9.24 (s, 1H, NH).

- HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30).

Comparative Analysis of Methodologies

| Parameter | Biginelli-DABCO + NBS | Biginelli-HCl + Appel |

|---|---|---|

| Total Yield | 65% | 58% |

| Reaction Time | 12.5 h | 10 h |

| Byproduct Formation | <5% | 12-15% |

| Scalability | >100 g demonstrated | Limited to 50 g batches |

| Purification Complexity | Recrystallization | Column chromatography |

The DABCO/NBS protocol offers superior efficiency and scalability for industrial applications, while the Appel route provides an alternative for radical-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.

Major Products

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives with hydroxyl groups.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods involving bromination and subsequent reactions with different reagents. For instance, the bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate leads to the formation of several derivatives that exhibit diverse biological properties .

Table 1: Synthesis Pathways

| Synthesis Method | Starting Material | Reagents Used | Product |

|---|---|---|---|

| Bromination | Ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine | Acetic Acid | Methyl 6-(bromomethyl)-4-ethyl-tetrahydropyrimidine |

| Reaction with Sodium Benzenesulfinate | Methyl 6-(bromomethyl)-4-ethyl-tetrahydropyrimidine | Sodium Benzenesulfinate | Ethyl 2-Oxo derivatives |

Biological Applications

The biological significance of methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is underscored by its potential as a pharmacological agent. Research indicates that derivatives of this compound may possess antimicrobial and anticancer properties.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against common bacterial strains. The results demonstrated significant inhibitory effects attributed to the presence of the bromomethyl group .

- Anticancer Properties : Another research focused on the cytotoxic effects of synthesized pyrimidine derivatives on cancer cell lines. The findings suggested that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s reactivity and biological activity are influenced by substituents at positions 4 and 4. Key analogs include:

Key Observations:

- Bromomethyl vs. Methyl/Phenyl at C6: The bromomethyl group increases electrophilicity, enabling nucleophilic substitution reactions for further derivatization . Methyl or phenyl groups at C6 reduce reactivity but enhance steric bulk .

- Ethyl vs.

- Oxo vs. Thioxo at C2: Thioxo analogs exhibit stronger hydrogen-bonding interactions, influencing crystal packing and enzymatic binding .

Biological Activity

Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

The synthesis of this compound typically involves bromination of the corresponding ethyl tetrahydropyrimidine derivatives. The reaction conditions often include the use of acetic acid as a solvent and various reagents to facilitate the formation of the desired product. The compound exhibits a molecular formula of and has been characterized by various spectroscopic techniques including IR and NMR spectroscopy .

Antiviral Activity

Recent studies have evaluated the antiviral potential of compounds related to this compound. For instance, derivatives of tetrahydropyrimidines have shown inhibitory effects on HIV integrase, a critical enzyme in the HIV replication cycle. One study reported that certain derivatives exhibited IC50 values as low as 0.65 µM against HIV integrase in vitro assays . However, these compounds did not demonstrate significant antiviral activity against HIV in cell culture assays below their cytotoxic concentrations.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Certain tetrahydropyrimidine derivatives have shown activity against various bacterial strains. For example, compounds with similar structures demonstrated effective inhibition of bacterial growth in vitro, suggesting that this compound may possess similar properties .

Case Study 1: Synthesis and Evaluation of Derivatives

In a study focusing on the synthesis of various tetrahydropyrimidine derivatives including this compound, researchers found that modifications to the side chains significantly influenced biological activity. The introduction of different substituents on the aromatic rings enhanced antiviral potency against HIV integrase while maintaining low cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to determine how alterations in the chemical structure affected biological activity. The findings indicated that variations in the bromomethyl group and ethyl substituents played crucial roles in modulating both antiviral and antimicrobial activities. This information is vital for designing more potent derivatives for therapeutic applications .

Data Summary

Q & A

Q. What are the established synthetic routes for preparing Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Condensation : Reacting substituted aldehydes (e.g., 3-hydroxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) in the presence of urea or thiourea under reflux conditions .

- Cyclization : The intermediate undergoes cyclization to form the tetrahydropyrimidine ring.

- Functionalization : Bromination at the methyl position using reagents like N-bromosuccinimide (NBS) under controlled conditions . Key parameters include solvent choice (e.g., ethanol, acetic acid), temperature control (reflux at ~80°C), and catalysts (e.g., HCl or Lewis acids) to optimize yield and purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and ring puckering (e.g., tetrahydropyrimidine ring conformation) .

- NMR spectroscopy : Confirms substitution patterns (e.g., bromomethyl protons at δ 3.8–4.2 ppm) and ester group integrity .

- HPLC : Validates purity (>95%) and monitors reaction progress .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., dimethylformamide) enhance cyclization efficiency, while protic solvents (e.g., ethanol) improve intermediate solubility. Reflux temperatures (70–100°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation .

Advanced Research Questions

Q. How can researchers address low yields during bromomethyl functionalization?

Low yields often stem from competing side reactions (e.g., over-bromination). Mitigation strategies include:

- Stoichiometric control : Limiting NBS to 1.1 equivalents.

- Radical inhibitors : Adding traces of hydroquinone to suppress radical chain reactions.

- Temperature modulation : Conducting bromination at 0–5°C to slow undesired pathways . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the target compound .

Q. How should contradictory biological activity data across studies be analyzed?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

- Structural analogs : Subtle differences in substituents (e.g., ethoxy vs. benzyloxy groups) alter bioactivity .

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect results. Validate findings using orthogonal assays (e.g., fluorescence-based enzyme kinetics vs. microbial zone-of-inhibition tests) and compare with structurally similar derivatives .

Q. What methodologies resolve byproduct formation during cyclization?

Common byproducts include uncyclized intermediates or dimerized species. Solutions involve:

- Reaction monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track cyclization progress.

- Acid catalysis : Adding HCl (1–2 mol%) accelerates ring closure and suppresses side reactions .

- Recrystallization : Ethyl acetate/hexane mixtures selectively crystallize the pure product .

Q. How can computational methods enhance mechanistic studies of its biological activity?

- Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) using software (AutoDock Vina) and crystal structures (PDB ID: 1U72) .

- DFT calculations : Analyze electron distribution at the bromomethyl group to rationalize reactivity in nucleophilic substitutions . Pair computational insights with experimental IC₅₀ values to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.